molecular formula C8H7N3O2 B12960385 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12960385
M. Wt: 177.16 g/mol
InChI Key: AYRAGXNGEYINIX-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound features an imidazo[4,5-c]pyridine core structure, which serves as a privileged scaffold in pharmaceutical development due to its diverse biological activities . The fused bicyclic system contains both electron-rich and electron-deficient regions, making it an versatile intermediate for constructing more complex molecular architectures. RESEARCH APPLICATIONS: This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure is recognized for potential anti-inflammatory applications, as closely related 3H-imidazo[4,5-c]pyridine-6-carboxamide derivatives have been investigated as anti-inflammatory agents in patent literature . The presence of both the imidazole and pyridine rings in a fused system allows for diverse molecular interactions with biological targets. The carboxylic acid functionality at the 6-position provides an excellent handle for further synthetic modification, enabling researchers to create amide derivatives, ester analogs, or hybrid molecules through coupling reactions with various amines, alcohols, or other functional groups. MECHANISTIC INSIGHTS: While specific mechanism of action studies on this exact compound may be limited, related imidazo[4,5-c]pyridine derivatives have demonstrated biological activity through modulation of inflammatory pathways . The structural features of this scaffold allow for potential interactions with various enzyme active sites and protein binding pockets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, while the pyridine nitrogen contributes to the compound's electronic properties and solubility characteristics. USAGE NOTES: This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Proper personal protective equipment should be worn when handling this compound, and it should be stored in a cool, dry environment in accordance with standard laboratory safety protocols.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-10-5-2-6(8(12)13)9-3-7(5)11-4/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

AYRAGXNGEYINIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC=C2N1)C(=O)O

Origin of Product

United States

Preparation Methods

Tandem S_NAr–Reduction–Heterocyclization Method

A notable and efficient method uses 2-chloro-3-nitropyridine as the starting material. The process involves three main steps conducted in one pot:

  • Step 1: Nucleophilic Aromatic Substitution (S_NAr)
    2-Chloro-3-nitropyridine reacts with a primary amine in a water-isopropanol (H2O-IPA) solvent mixture at 80 °C for 2 hours to form an N-substituted intermediate.

  • Step 2: Reduction
    The nitro group is reduced in situ using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives with excellent yields (~90%).

  • Step 3: Heterocyclization
    The diamine intermediate is then reacted with substituted aldehydes in H2O-IPA at 85 °C for 10 hours, leading to cyclization and aromatization to form the imidazo[4,5-c]pyridine carboxylic acid derivatives in excellent yields.

This one-pot tandem process is advantageous due to its operational simplicity, high efficiency, and adherence to green chemistry principles by using environmentally benign solvents and minimizing isolation steps.

Condensation of Diaminopyridine Esters with Aldehydes Followed by Hydrolysis

Another approach involves:

  • Condensation of methyl 5,6-diaminopyridine-2-carboxylate with appropriate aldehydes in dimethyl sulfoxide (DMSO) at elevated temperatures (120–125 °C) for 12 hours to form methyl imidazo[4,5-c]pyridine-6-carboxylate esters.
  • Subsequent hydrolysis of these esters using lithium hydroxide in a tetrahydrofuran (THF) and water mixture, followed by acidification with hydrochloric acid to yield the target carboxylic acid.

This method typically achieves high yields (~90%) and allows for structural diversification by varying the aldehyde component.

Hydrolysis of Methyl Esters

Methyl esters of 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can be hydrolyzed under basic conditions:

  • Treatment with lithium hydroxide in a THF/water solvent system.
  • Acidification with hydrochloric acid to precipitate the free carboxylic acid.

This straightforward hydrolysis step is often used as the final step in synthetic sequences to obtain the pure acid form.

Method Starting Material(s) Key Reagents/Conditions Solvent System Reaction Time Yield (%) Notes
Tandem S_NAr–Reduction–Heterocyclization 2-Chloro-3-nitropyridine + amines Zn dust, conc. HCl, aldehydes, 80–85 °C H2O-IPA (1:1) 12–13 hours total ~90 One-pot, green chemistry, high efficiency
Condensation + Hydrolysis Methyl 5,6-diaminopyridine-2-carboxylate + aldehydes DMSO, LiOH, HCl DMSO, THF/H2O 12 h (condensation) + hydrolysis time ~90 Allows structural diversity via aldehydes
Ester Hydrolysis Methyl ester of target compound LiOH, HCl THF/H2O Few hours High Final step to obtain free acid
  • The tandem S_NAr–reduction–heterocyclization method is favored for its operational simplicity and environmental compatibility, using water and isopropanol as solvents and avoiding isolation of intermediates.
  • The use of zinc and hydrochloric acid as reducing agents significantly reduces reaction time compared to other reductants like zinc/acetic acid.
  • Polar protic solvents such as H2O-IPA enhance yields in the heterocyclization step compared to aprotic solvents like toluene or tetrahydrofuran.
  • The condensation of diaminopyridine esters with aldehydes in DMSO at elevated temperatures is a robust method for synthesizing ester intermediates, which can be hydrolyzed to the acid form with high efficiency.
  • The final hydrolysis step using lithium hydroxide is a standard and reliable method to convert esters to carboxylic acids with high purity and yield.

The preparation of this compound is well-established through multiple synthetic routes. The tandem S_NAr–reduction–heterocyclization one-pot method stands out for its efficiency, environmental friendliness, and high yields. Alternative methods involving condensation of diaminopyridine esters with aldehydes followed by hydrolysis provide versatility for structural modifications. These methods collectively offer reliable and scalable approaches for the synthesis of this important heterocyclic carboxylic acid compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features Evidence Source
2-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid C₈H₇N₃O₂ 2-methyl, 6-carboxylic acid Fully unsaturated imidazo-pyridine core
Spinacine [(S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid] C₇H₁₀N₃O₂ Tetrahydroimidazo ring, 6-carboxylic acid Partially saturated ring, chiral center
PD123319 (AT2 receptor antagonist) C₃₁H₃₂N₄O₃ 1-[[4-(dimethylamino)-3-methylphenyl]methyl], 5-(diphenylacetyl) Bulky substituents, extended lipophilicity
3H-Imidazo[4,5-b]pyridine-6-carboxylic acid C₇H₅N₃O₂ 6-carboxylic acid, [4,5-b] ring fusion Nitrogen positional isomer of target
4-(2-Methoxyphenyl)-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid C₁₄H₁₅N₃O₃ 4-(2-methoxyphenyl), tetrahydro ring Aromatic substitution, saturated core

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-polar derivatives like PD123319, which has high lipophilicity due to diphenylacetyl and benzyl substituents .
  • Conformational Flexibility : Spinacine’s tetrahydro ring introduces rigidity, whereas the fully unsaturated core of the target compound allows planar stacking interactions, critical for binding to aromatic residues in enzymes .
  • Acid-Base Behavior : The pKa of the carboxylic acid group (~2.5) and imidazole nitrogen (~6.0) in the target compound differ from spinacine (pKa ~3.0 for COOH, ~7.5 for NH), affecting ionization under physiological conditions .
Enzyme Modulation
  • Carbonic Anhydrase (CA) Activation : Spinacine derivatives act as selective CA activators, with the tetrahydro ring enabling hydrogen bonding to active-site residues. The target compound’s unsaturated core may reduce activation efficacy due to steric clashes .
  • Metal-Ion Complexation : Spinacine forms stable complexes with Cu²⁺ and Zn²⁺ via its imidazole and carboxylate groups. The target compound’s methyl group could sterically hinder metal coordination .
Receptor Targeting
  • AT2 Receptor Antagonism : PD123319’s bulky substituents enable high-affinity binding to angiotensin II receptors (IC₅₀ = 2.7 × 10⁻⁷ M). The target compound lacks these groups, suggesting minimal receptor activity .
  • Nicotinic Acetylcholine Receptor (nAChR) Modulation : Methyl-substituted imidazo-pyridines may interfere with neurotransmitter release, though this remains unexplored for the target compound .
Carcinogenicity and Mutagenicity

Biological Activity

2-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS No. 24638-31-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C7H6N4O2C_7H_6N_4O_2 with a molecular weight of 162.14 g/mol. The compound features a pyridine ring fused with an imidazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC7H6N4O2C_7H_6N_4O_2
Molecular Weight162.14 g/mol
CAS Number24638-31-1
Boiling PointNot available
SolubilityHigh

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-715.3
A54929.1

GABA Receptor Modulation

The compound has been studied for its role as a positive allosteric modulator of GABA_A receptors. This modulation enhances GABAergic neurotransmission, which is crucial for the treatment of various neurological disorders such as anxiety and epilepsy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • GABA_A Receptors : Enhances inhibitory neurotransmission.
  • Kinase Inhibition : Acts as an inhibitor of various kinases involved in cancer progression.
  • Cytokine Modulation : Reduces inflammatory cytokine release.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry explored the anticancer effects on MCF-7 and A549 cell lines, showing promising IC50 values that indicate effective growth inhibition .
  • Neurological Applications : Research investigating the compound's role as a GABA_A receptor modulator found that it significantly increased GABAergic activity in neuronal cultures, suggesting its potential in treating anxiety disorders .
  • Anti-inflammatory Research : An investigation into its anti-inflammatory properties revealed that it effectively decreased TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .

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